molecular formula C17H17F2NO2 B1492001 Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate CAS No. 2098005-52-6

Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate

Cat. No.: B1492001
CAS No.: 2098005-52-6
M. Wt: 305.32 g/mol
InChI Key: ABEHPVCNYRBYOY-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate is a complex organic compound characterized by its unique molecular structure, which includes a difluoromethyl group, a methyl group, and a p-tolyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate typically involves multiple steps, starting with the preparation of the core nicotinate structure. The difluoromethyl group can be introduced through a difluoromethylation reaction, while the methyl and p-tolyl groups are added through subsequent substitution reactions. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate

  • Ethyl 4-(difluoromethyl)-2-formylfuran-3-carboxylate

Uniqueness: Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from other similar compounds.

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-4-22-17(21)15-11(3)20-14(9-13(15)16(18)19)12-7-5-10(2)6-8-12/h5-9,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEHPVCNYRBYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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